ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1704066-66-9
VCID: VC2756532
InChI: InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3
SMILES: CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3
Molecular Formula: C20H21BrN2O3S
Molecular Weight: 449.4 g/mol

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

CAS No.: 1704066-66-9

Cat. No.: VC2756532

Molecular Formula: C20H21BrN2O3S

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate - 1704066-66-9

Specification

CAS No. 1704066-66-9
Molecular Formula C20H21BrN2O3S
Molecular Weight 449.4 g/mol
IUPAC Name ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylate
Standard InChI InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3
Standard InChI Key WLTGGQCCWIJOHV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate belongs to the indole family, a class of heterocyclic compounds widely studied for their diverse biological activities and synthetic utility. The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 1704066-66-9, which serves as its definitive identifier in chemical databases and scientific literature. From a compositional perspective, the molecular formula is C20H21BrN2O3S, indicating it contains 20 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. This elemental composition yields a molecular weight of 449.4 g/mol, which places it in the mid-range for potentially bioactive organic molecules.

The structural representation of this compound can be expressed through various standardized notations. Its IUPAC name, ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylate, describes its complete chemical structure following established nomenclature rules. For computational and database purposes, the compound can be represented in SMILES notation as CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3, which provides a linear text representation of its two-dimensional structure. Additionally, its Standard InChI (International Chemical Identifier) is documented as InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3, which encodes its complete structural information in a standardized format.

Structural Characteristics

Indole Core Structure

The foundation of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is the indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. This indole core is ubiquitous in nature and serves as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to interact with various biological targets. The nitrogen atom within the pyrrole portion of the indole is methylated (position 1), which affects the electronic distribution across the molecule and prevents hydrogen bonding at this nitrogen position.

The indole scaffold provides rigidity and planarity to a significant portion of the molecule, which can be advantageous for specific receptor interactions. Additionally, the aromaticity of the indole system contributes to the compound's stability and influences its reactivity patterns. The electron-rich nature of the indole makes it susceptible to electrophilic substitution reactions, particularly at positions 2 and 3, which in this compound are already functionalized with a complex amino-containing substituent and a carboxylate group, respectively .

Functional Groups and Substituents

Position 5 features a hydroxy group, which is a polar moiety capable of both donating and accepting hydrogen bonds. The presence of this hydroxyl group likely influences the compound's solubility, protein-binding capabilities, and potential pharmacological activity. Adjacent to this hydroxyl group, at position 6, is a bromo substituent. Bromine, being a large and polarizable halogen atom, contributes significantly to the molecular weight and may influence the compound's membrane permeability and receptor binding properties through halogen bonding interactions .

Perhaps the most distinctive structural feature of this compound is the complex substituent at position 2, consisting of a ((((phenylthio)methyl)amino)methyl) group. This moiety contains a secondary amine (amino) linkage, which serves as a potential hydrogen bond donor and may be protonated under physiological conditions. The phenylthio (phenylsulfanyl) portion introduces aromatic character and additional hydrophobicity to this region of the molecule, while the sulfur atom provides unique electronic properties and possible interaction sites . This elaborate substituent likely plays a crucial role in determining the three-dimensional conformation of the molecule and its interaction with potential biological targets.

PropertyValueSource/Basis
CAS Number1704066-66-9Chemical registry
Molecular FormulaC20H21BrN2O3SElemental composition
Molecular Weight449.4 g/molCalculated from formula
IUPAC Nameethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylateStandardized nomenclature
Physical StatePresumed solid at room temperatureBased on structure
SolubilityLimited water solubility; Soluble in organic solventsBased on functional groups
Storage Recommendation2-8°CSupplier recommendation
Primary UseResearch purposes onlyProduct designation

Comparison with Related Compounds

To better understand the structural context and potential significance of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate, it is valuable to compare it with structurally related compounds, particularly the closely related derivative ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate (CAS: 131707-24-9) .

Structural Comparison

The key structural difference between these compounds is the presence of an amino group (-NH-) within the side chain at position 2 in ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate, which is absent in the related compound . This seemingly minor structural modification results in several important differences in their molecular properties and potential biological interactions, as shown in Table 2.

FeatureEthyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylateEthyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate
CAS Number1704066-66-9131707-24-9
Molecular FormulaC20H21BrN2O3SC19H18BrNO3S
Molecular Weight449.4 g/mol420.33 g/mol
Position 2 Substituent((((phenylthio)methyl)amino)methyl)(phenylthio)methyl
Key Structural DifferenceContains secondary amine linkage in position 2 substituentLacks the amino group in position 2 substituent
Potential Additional H-bond DonorYes (NH group)No

Implications of Structural Differences

The inclusion of an additional nitrogen atom in ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate increases the molecular weight by approximately 29 g/mol compared to its analog . More significantly, the secondary amine group introduces an additional hydrogen bond donor site, potentially enhancing interactions with biological targets . This amino group also represents a basic center that could be protonated under physiological conditions, affecting the compound's solubility, membrane permeability, and protein binding characteristics.

The additional atom in the side chain extends its length and alters its flexibility, potentially affecting the three-dimensional conformation and binding properties of the molecule . These structural modifications might represent efforts to optimize biological activity, selectivity, or pharmacokinetic properties through systematic structural variations in a medicinal chemistry program.

Desired ConcentrationVolume needed for 1 mgVolume needed for 5 mgVolume needed for 10 mg
1 mM2.3791 mL11.8957 mL23.7914 mL
5 mM0.4758 mL2.3791 mL4.7583 mL
10 mM0.2379 mL1.1896 mL2.3791 mL

This table is adapted from supplier recommendations and provides guidance for preparing stock solutions at various concentrations .

Current Research Status and Knowledge Gaps

Based on the available search results, research on ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate appears to be limited, with few published studies specifically focused on this compound . The primary sources of information come from chemical suppliers and databases rather than peer-reviewed research articles, suggesting the compound may be relatively new or occupies a specialized niche in chemical research .

Knowledge Gaps

Several significant knowledge gaps exist regarding ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate:

These knowledge gaps represent opportunities for future research to more fully characterize this interesting indole derivative and explore its potential applications in chemistry and biology.

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